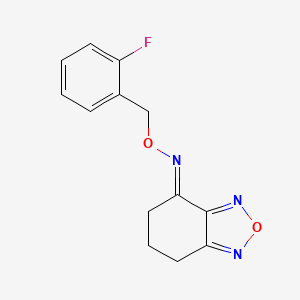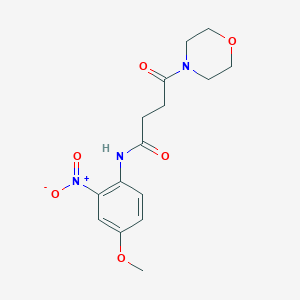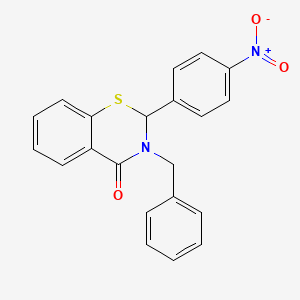![molecular formula C17H16ClNO2 B5465603 3-[3-(3-chlorophenyl)-2-methylacryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B5465603.png)
3-[3-(3-chlorophenyl)-2-methylacryloyl]-4,6-dimethyl-2(1H)-pyridinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-(3-chlorophenyl)-2-methylacryloyl]-4,6-dimethyl-2(1H)-pyridinone, also known as CDMMP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CDMMP is a member of the pyridinone family of compounds, which are known for their diverse biological activities.
Mécanisme D'action
3-[3-(3-chlorophenyl)-2-methylacryloyl]-4,6-dimethyl-2(1H)-pyridinone inhibits the activity of HIF-1α by binding to its active site and preventing its interaction with co-activators. This leads to the downregulation of HIF-1α target genes, which are involved in angiogenesis, glucose metabolism, and cell survival.
Biochemical and Physiological Effects:
In addition to its inhibitory effects on HIF-1α, this compound has been shown to have other biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and reduce the accumulation of reactive oxygen species. This compound has also been shown to have neuroprotective effects in animal models of ischemic stroke.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-[3-(3-chlorophenyl)-2-methylacryloyl]-4,6-dimethyl-2(1H)-pyridinone is its specificity for HIF-1α, which makes it a valuable tool for studying the role of HIF-1α in disease. However, this compound has some limitations for lab experiments, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on 3-[3-(3-chlorophenyl)-2-methylacryloyl]-4,6-dimethyl-2(1H)-pyridinone. One area of interest is the development of more potent and selective HIF-1α inhibitors based on the structure of this compound. Another area of interest is the investigation of the therapeutic potential of this compound in other diseases, such as cardiovascular disease and neurodegenerative disorders. Finally, the development of novel drug delivery systems for this compound could improve its efficacy and reduce its toxicity.
Méthodes De Synthèse
3-[3-(3-chlorophenyl)-2-methylacryloyl]-4,6-dimethyl-2(1H)-pyridinone can be synthesized through a multi-step process that involves the reaction of 3-chloro-2-methylacryloyl chloride with 4,6-dimethyl-2-pyridone in the presence of a base. The resulting intermediate is then reacted with 3-chlorobenzaldehyde to yield the final product, this compound.
Applications De Recherche Scientifique
3-[3-(3-chlorophenyl)-2-methylacryloyl]-4,6-dimethyl-2(1H)-pyridinone has been shown to have potential therapeutic applications in a variety of diseases. One of the most promising applications of this compound is its ability to inhibit the activity of the enzyme HIF-1α, which is involved in the regulation of oxygen homeostasis and angiogenesis. Inhibition of HIF-1α has been shown to be effective in the treatment of cancer, ischemic diseases, and inflammatory conditions.
Propriétés
IUPAC Name |
3-[(E)-3-(3-chlorophenyl)-2-methylprop-2-enoyl]-4,6-dimethyl-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO2/c1-10-7-12(3)19-17(21)15(10)16(20)11(2)8-13-5-4-6-14(18)9-13/h4-9H,1-3H3,(H,19,21)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOGUWQXDWBBZGJ-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)C(=O)C(=CC2=CC(=CC=C2)Cl)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=O)N1)C(=O)/C(=C/C2=CC(=CC=C2)Cl)/C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49671155 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[3,5-bis(trifluoromethyl)phenyl]-2-[2-(2-fluorophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5465540.png)
![3-[(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(4-morpholinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5465548.png)

![2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B5465561.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5465564.png)
![3-(3,9-diazaspiro[5.6]dodec-9-ylcarbonyl)-2-pyridinol dihydrochloride](/img/structure/B5465565.png)
![3-{[5-(diethylamino)-1-methyl-3-pentyn-1-yl]oxy}propanenitrile](/img/structure/B5465568.png)
![3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methyl-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B5465572.png)


![N-[2-(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1-piperidinyl)ethyl]urea dihydrochloride](/img/structure/B5465613.png)
![1-ethyl-6-methoxy-3-methyl-1H-benzo[de]cinnoline](/img/structure/B5465618.png)
![4-{4-[(2-chlorophenyl)sulfonyl]-1-piperazinyl}-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5465625.png)